molecular formula C6H7BrN4 B2897257 N-(6-bromopyridin-2-yl)guanidine CAS No. 2503206-01-5

N-(6-bromopyridin-2-yl)guanidine

Cat. No.: B2897257
CAS No.: 2503206-01-5
M. Wt: 215.054
InChI Key: IYAILWPWGQJFTR-UHFFFAOYSA-N
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Description

N-(6-Bromopyridin-2-yl)guanidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a bromine substituent and a guanidine group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The 6-bromo group is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships (SAR) . This compound is of significant interest in the design and development of enzyme inhibitors. Guanidine-based pyridines have been demonstrated to act as competitive inhibitors of serine proteases like bovine pancreatic trypsin, with the guanidinyl group playing a critical role in binding . Furthermore, the 6-arylpyridin-2-yl guanidine scaffold has been identified as a promising pharmacophore for inhibiting Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways . Researchers utilize this bromo-intermediate to efficiently generate analogues for screening and optimizing potency against such therapeutic targets, which are relevant in conditions like asthma, psoriasis, and atherosclerosis . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3H,(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAILWPWGQJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations Involving N 6 Bromopyridin 2 Yl Guanidine and Its Analogs

Reactivity of the Bromine Moiety: Further Cross-Coupling and Substitution Reactions

The bromine atom on the pyridine (B92270) ring of N-(6-bromopyridin-2-yl)guanidine and its analogs is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. These reactions are fundamental in medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling:

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a widely employed method for forming carbon-carbon bonds. In the context of 6-bromopyridin-2-yl derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. For instance, the coupling of a protected 6-chloropyridine guanidine (B92328) with various boronic acids has been utilized as a key step in the rapid synthesis of 6-aryl- and 6-heteroaryl-pyridin-2-yl guanidines. nih.gov Similarly, a ligand-free Suzuki-Miyaura cross-coupling reaction in water has been successfully applied to a bromoaryl derivative, demonstrating the versatility of this method. nih.gov The choice of palladium catalyst and ligand can be crucial for the success of the reaction, with systems like Pd(OAc)₂/S-Phos and Pd(PPh₃)₄ being effective. nih.gov In some cases, the reaction conditions need to be carefully optimized to avoid side reactions, such as the formation of di-adducts resulting from consecutive cross-coupling reactions. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction has been used to introduce amino groups at the 6-position of the pyridine ring. For example, a key intermediate was synthesized through a Buchwald-Hartwig cross-coupling reaction with tert-butylcarbamate (B1260302) using XantPhos as the ligand. nih.gov

Sonogashira Coupling:

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a route to introduce alkynyl moieties. This has been demonstrated in the synthesis of phenethyl analogs starting from a bromo-2-aminopyridine derivative. nih.gov The resulting alkyne can be further transformed, for example, through catalytic hydrogenation to yield saturated side chains. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

In addition to metal-catalyzed reactions, the bromine atom can also undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by electron-withdrawing groups. This provides an alternative pathway for introducing various nucleophiles at the 6-position.

Table 1: Examples of Cross-Coupling Reactions on Bromopyridine Precursors

Starting MaterialCoupling PartnerCatalyst/LigandProduct TypeReference
6-Chloro-2-aminopyridine derivativeArylboronic acidPd(OAc)₂/S-Phos6-Aryl-2-aminopyridine nih.gov
Bromoaryl derivativePhenylboronic acidPd(OAc)₂Biphenyl derivative nih.gov
Bromo-2-aminopyridine derivativePhenylacetylenePdCl₂(PPh₃)₂/CuI6-Phenylethynyl-2-aminopyridine nih.gov
6-Bromopyridine derivativetert-ButylcarbamatePd(OAc)₂/XantPhos6-(tert-Butoxycarbonylamino)pyridine nih.gov

Transformations at the Guanidine Functionality

The guanidine group in this compound is a highly versatile functional group that can undergo a variety of chemical transformations. Its basicity and nucleophilicity allow for reactions such as guanylation, protection, and conversion to other functional groups.

Guanylation:

The introduction of the guanidine moiety onto the 2-aminopyridine (B139424) core is a crucial step in the synthesis of these compounds. A common method involves the reaction of a 2-aminopyridine with a guanylating agent such as N,N′-di-Boc-S-methylisothiourea in the presence of a promoter like mercuric chloride (HgCl₂). nih.govmdpi.com This method provides the bis-Boc-protected guanidine, which can be deprotected under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the target guanidine. nih.govmdpi.com

Protection and Deprotection:

Due to the high reactivity of the guanidine group, it is often necessary to protect it during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for guanidines. The bis-Boc-protected guanidines are stable to a variety of reaction conditions and can be readily deprotected using strong acids like TFA. nih.govacs.org

Conversion to Other Functional Groups:

The guanidine functionality can also be converted into other heterocyclic systems. For example, treatment of a 2-amino-6-phenylpyridine (B30124) with benzoylisothiocyanate can lead to the formation of an N-heteroaryl N-benzoylthiourea, which upon basic hydrolysis yields the corresponding thiourea (B124793). mdpi.com This thiourea can then be a precursor for the synthesis of other heterocyclic rings. mdpi.com

Cyclization and Formation of Fused Heterocyclic Systems Utilizing Pyridinylguanidine Structures as Key Intermediates

Pyridinylguanidines are valuable precursors for the synthesis of a variety of fused heterocyclic systems. researchgate.net The strategic placement of the guanidine group and a reactive moiety on the pyridine ring allows for intramolecular cyclization reactions, leading to the formation of bicyclic and tricyclic structures. researchgate.netarsdcollege.ac.in

The fusion of a benzene (B151609) ring onto the 2,3-positions of a pyridine ring leads to the formation of quinoline, a bicyclic heterocyclic system. arsdcollege.ac.in Similarly, isoquinoline (B145761) is formed by the fusion of a benzene ring at the 3,4-positions of pyridine. arsdcollege.ac.in These fused systems are prevalent in many natural products and pharmaceutically active compounds. arsdcollege.ac.inuomustansiriyah.edu.iq

In one synthetic approach, guanidines formed in situ can undergo cascade cyclizations to form bicyclic systems containing a dihydropyrimidine (B8664642) ring. researchgate.net The reactivity of these systems can be influenced by the nature of the substituents. For instance, the formation of a five-membered imidazolidinone ring is often preferred in the cyclization of acyclic guanidines, while reactions involving cyclic guanidines can lead to six-membered pyrimidinone rings. mdpi.com

The synthesis of fused azaheterocyclic ring systems can also be achieved through nitrene-mediated reactions of nitro bis(hetaryl) derivatives. researchgate.net Furthermore, intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines can proceed via either a palladium-catalyzed amination or a base-assisted nucleophilic aromatic substitution to yield fused tricyclic systems. researchgate.net

The versatility of pyridinylguanidines as intermediates is further highlighted by their use in the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives through pyrimidine (B1678525) ring cyclization between an enaminone and a guanidine. acs.org

Table 2: Examples of Fused Heterocyclic Systems from Pyridinylguanidines

Starting Material TypeReaction TypeFused Heterocycle FormedReference
Autocatalytically formed guanidinesCascade cyclizationDihydropyrimidine-containing bicycles researchgate.net
Nitro bis(hetaryl) derivativesNitrene-mediated reactionFused azaheterocycles researchgate.net
N-(3-bromopyridin-2-yl)azaheteroarylaminesIntramolecular aminationFused tricyclic systems researchgate.net
Enaminone and pyridinyl guanidinePyrimidine ring cyclization4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine acs.org

Protonation and Tautomerism of the Guanidine Moiety in Pyridine-Based Compounds

The guanidine group is one of the strongest organic bases, with a pKa of approximately 13.6. scripps.edu This high basicity is due to the resonance stabilization of the resulting guanidinium (B1211019) cation. scripps.edu In pyridine-based compounds, the protonation state and tautomeric form of the guanidine moiety can significantly influence the molecule's properties and biological activity. pharmacelera.com

Protonation:

At physiological pH, the guanidine group is predominantly protonated, forming the guanidinium ion. The positive charge is delocalized over the three nitrogen atoms, contributing to its stability. scripps.edu The specific site of protonation in a substituted guanidine can be influenced by the electronic effects of the substituents. Computational studies are often employed to predict the preferred protonation sites. chemrxiv.org

Tautomerism:

Guanidine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. pharmacelera.com The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and the nature of the substituents. pharmacelera.com For pyridinylguanidines, different tautomers can arise from the migration of a proton between the nitrogen atoms of the guanidine group and the pyridine ring nitrogen. The relative stability of these tautomers can impact their binding to biological targets. researchgate.net For example, the ability of the guanidinyl substituent to form an intramolecular hydrogen bond with the pyridinyl nitrogen atom can affect its biological activity. researchgate.net

The study of protonation and tautomerism is crucial for understanding the behavior of these compounds in biological systems. Techniques like NMR spectroscopy and computational methods are invaluable tools for characterizing the different states of pyridinylguanidines. nih.govnih.govmeihonglab.com

Mechanistic Underpinnings of Biological Activities of Pyridinylguanidine Compounds

Enzyme Inhibition Mechanisms

Pyridinylguanidine derivatives have demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis. The following sections explore the specific mechanisms of inhibition for selected enzymes.

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition: Insights into Binding Modes

Mitogen- and Stress-Activated Kinase 1 (MSK1) is a crucial nuclear kinase involved in the inflammatory response, making it an attractive target for anti-inflammatory drug discovery. nih.gov A screening of a library of low molecular weight compounds identified 6-phenylpyridin-2-yl guanidine (B92328) as a hit for MSK1 inhibition with an IC50 value of approximately 18 µM. nih.govmdpi.com This discovery prompted further investigation into the structure-activity relationships of arylpyridin-2-yl guanidine derivatives.

The binding mode of these inhibitors to MSK1 involves key interactions within the ATP-binding pocket of the kinase. nih.gov While the specific binding mode of N-(6-bromopyridin-2-yl)guanidine has not been explicitly detailed in the provided search results, the general mechanism for pyridinylguanidine inhibitors involves the formation of hydrogen bonds and other non-covalent interactions with amino acid residues in the active site. For some analogs, rigidification of the molecule through strategies like forming a 2-aminobenzimidazole (B67599) scaffold led to a 10-fold increase in potency, highlighting the importance of a specific conformation for optimal binding. mdpi.com The development of covalent inhibitors targeting a cysteine residue (Cys440) in the C-terminal kinase domain of MSK1 has also been explored, demonstrating a different inhibitory strategy. nih.gov

Table 1: Inhibitory Activity of Selected Pyridinylguanidine Derivatives against MSK1

CompoundIC50 (µM)
6-phenylpyridin-2-yl guanidine~18 nih.govmdpi.com
2-aminobenzimidazole 49d~2 nih.govmdpi.com

This table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridinylguanidine derivatives against MSK1, showcasing the impact of structural modifications on inhibitory potency.

Trypsin Inhibition: Understanding Active Site Occupancy and Halogen Bonding Interactions

A series of guanidine-based pyridines have been synthesized and evaluated as competitive inhibitors of bovine pancreatic trypsin. researchgate.net These studies revealed that compounds capable of forming an intramolecular hydrogen bond between the guanidinyl group and the pyridinyl nitrogen atom are generally more potent inhibitors. researchgate.net

Table 2: Trypsin Inhibition Constants (Ki) for 5-Halo-2-Guanidinyl Pyridine (B92270) Derivatives

CompoundKi (mM)
1-(5-iodopyridin-2-yl)guanidinium ion0.0151 researchgate.net
1-(3-methylpyridin-2-yl)guanidinium ion0.0140 researchgate.net

This table presents the inhibition constants (Ki) for selected 5-halo-2-guanidinyl pyridine derivatives against trypsin, illustrating the structure-activity relationship and the impact of halogen substitution on inhibitory activity.

Inhibition of Other Enzyme Systems (e.g., p56 Tyrosine Kinase, Human β-tryptase, Phosphopantetheinyl Transferase)

The versatility of the pyridinylguanidine scaffold extends to the inhibition of other enzyme systems.

p56 Tyrosine Kinase (Lck): While direct inhibition by this compound is not specified, other kinase inhibitors have been studied. For instance, isothiazolone (B3347624) compounds have been identified as irreversible inhibitors of p56(lck) that act by covalently modifying cysteine residues within the catalytic domain. nih.gov This highlights a potential mechanism for kinase inhibition that could be explored for pyridinylguanidine derivatives.

Human β-tryptase: Tryptase, a serine protease released from mast cells, is a mediator of allergic inflammation. nih.gov Several inhibitors of human β-tryptase have been developed. researchgate.net For example, spirocyclic piperidine (B6355638) amide derivatives have been identified as potent inhibitors with IC50 values in the nanomolar range. researchgate.net These inhibitors demonstrate high selectivity over other serine proteases like trypsin. researchgate.net The development of tryptase inhibitors represents a promising therapeutic strategy for allergic diseases. nih.gov

Phosphopantetheinyl Transferase (PPTase): PPTases are essential enzymes in bacteria, making them attractive targets for novel antibacterial agents. acs.orgnih.gov A series of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides have been discovered as submicromolar inhibitors of the bacterial Sfp-PPTase, with no activity against the human equivalent. acs.orgnih.gov This selectivity is crucial for the development of safe and effective antibacterial drugs.

Receptor Binding and Modulation Properties

In addition to enzyme inhibition, pyridinylguanidine compounds exhibit affinity for and can modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

Neuropeptide Y (NPY) Y5 Receptor Antagonism

The Neuropeptide Y (NPY) Y5 receptor is a key player in the regulation of energy balance and is considered a target for the treatment of obesity. nih.govnih.gov Pyridinylguanidine derivatives have been investigated as NPY Y5 receptor antagonists. For example, CGP 71683A, a potent and selective NPY Y5 receptor antagonist, has demonstrated high affinity for both rat and human Y5 receptors. ispub.com While this compound itself is not explicitly mentioned as an NPY Y5 antagonist in the provided results, the general class of guanidine-containing compounds has been explored for this activity. google.com However, clinical trials with some NPY Y5 receptor antagonists have shown that targeting this receptor alone may not lead to clinically significant weight loss in humans. nih.gov

Serotonin (B10506) Receptor (5-HT5) Binding Affinity

Serotonin (5-HT) receptors are a large family of GPCRs involved in a wide array of physiological and pathological processes. nih.govbmbreports.org The 5-HT5A receptor, in particular, has been a target for drug discovery. nih.govwikipedia.org Hetaryl-substituted guanidine compounds have been identified as binding partners for 5-HT5 receptors. google.com A significant number of N'-benzyl-N-(pyridin-2-yl)guanidines have been reported as 5-HT5A receptor ligands with high to moderate affinity. nih.gov The binding of these ligands to the receptor involves interactions with specific amino acid residues within the transmembrane domains. nih.gov The development of selective 5-HT5A receptor ligands remains an active area of research due to the potential therapeutic applications in various neurological and psychiatric disorders. wikipedia.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed on the sensory neurons responsible for nociception. nih.govnih.govunife.it It acts as a molecular integrator for a variety of noxious stimuli, including high temperatures, acidic conditions, and chemical irritants like capsaicin, the pungent component of chili peppers. nih.govunife.it Activation of the TRPV1 channel leads to an influx of cations, primarily calcium, which triggers the sensation of pain. unife.it Consequently, the pharmacological blockade of TRPV1 activation through selective antagonists represents a promising therapeutic strategy for managing various pain states, including inflammatory, neuropathic, and cancer-related pain. nih.govmdpi.comsci-hub.se

Pyridinylguanidine scaffolds have emerged as a significant class of compounds investigated for their biological activities, including their potential as TRPV1 antagonists. The guanidine group, a highly basic moiety, is a common feature in many biologically active compounds and is known to participate in crucial binding interactions with biological targets. sci-hub.se In the context of TRPV1, the positively charged guanidinium (B1211019) group is considered relevant for activity. For instance, in a series of N-allylglycine peptoids, the presence of a guanidinium group was found to be critical for potent and selective TRPV1 antagonism; its replacement with a primary amine or its deactivation led to a significant drop in inhibitory activity. sci-hub.se This underscores the importance of the cationic guanidine moiety for interaction with the TRPV1 receptor, likely forming key electrostatic or hydrogen-bonding interactions within the receptor's binding site. sci-hub.se While direct studies on this compound are limited, the broader class of pyridinylguanidine derivatives is explored for modulating targets like the TRPV1 receptor. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyridinylguanidine Scaffolds

The biological activity of pyridinylguanidine compounds is finely tuned by their structural features. Structure-Activity Relationship (SAR) studies, which systematically alter the molecule's structure to observe corresponding changes in biological effect, are crucial for optimizing potency and selectivity.

Influence of Substituent Position and Electronic Properties on Bioactivity

The nature and position of substituents on the pyridine ring of pyridinylguanidine scaffolds profoundly impact their biological activity by altering their electronic properties, lipophilicity, and steric profile. The electronic properties of substituents can be described by Hammett constants, which quantify their electron-donating or electron-withdrawing character. sci-hub.se Substitution of the nitrogen atoms in the guanidine group with electron-withdrawing groups, such as an aryl group, is known to decrease the basicity (pKa) of the guanidine moiety. sci-hub.se

In SAR studies of related 2-thio pyridine TRPV1 antagonists, the type of substituent on the pyridine ring was shown to be a critical determinant of antagonist potency. nih.gov For example, introducing lipophilic moieties such as trifluoromethyl or bromo resulted in a decrease in activity compared to an optimal alkylthio group, though the compounds retained good antagonism. nih.gov Conversely, polar groups like hydroxyl or dimethylamine (B145610) led to a more significant reduction in activity. nih.gov This suggests that a delicate balance of lipophilicity and electronic character is required for optimal interaction with the TRPV1 receptor.

The bromine atom in this compound, being an electron-withdrawing group, is expected to decrease the electron density of the pyridine ring and lower the basicity of the guanidine group. Its position at C6 is crucial, as the substitution pattern on the pyridine ring dictates the molecule's interaction with the receptor. Studies on related antagonists have shown that substitution at different positions on the pyridine ring can lead to varied potency. nih.gov For instance, in a series of 2-cycloalkylthio pyridine derivatives, a methyl group at the 4-position of the pyridine ring enhanced potency, while a methyl group at the 2-position reduced it. nih.gov

Table 1: Influence of Pyridine Ring Substituents on TRPV1 Antagonist Potency in a 2-Thio Pyridine Series Data extracted from SAR studies of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. nih.gov

Compound ReferenceSubstituent on Pyridine RingAntagonism (Ki(CAP)) [nM]
7 n-Butylthio3.5
11 Trifluoromethyl- (Reduced activity)
12 Bromo- (Reduced activity)
13 Phenoxy- (Reduced activity)
14 Hydroxyl- (Further reduced activity)
15 Dimethylamine- (Further reduced activity)
24 Cyclohexylthio0.9

Role of Intramolecular Hydrogen Bonding in Modulating Biological Response

A defining structural feature of N-(pyridin-2-yl)guanidines is the formation of a crucial intramolecular hydrogen bond (IMHB). nih.govacs.orgresearchgate.net Spectroscopic, X-ray crystallographic, and theoretical studies have confirmed the existence of a stable hydrogen bond between the nitrogen atom of the pyridine ring (N1) and a proton on the adjacent guanidinium group. nih.govedepositireland.ie

This IMHB plays a critical role in modulating the biological response by inducing conformational control. nih.govacs.org It effectively locks the molecule into a specific, planar conformation by forcing a 180° change in the dihedral angle between the guanidine moiety and the pyridine ring compared to analogues where this bond cannot form. nih.govresearchgate.net This pre-organization of the molecule into a rigid, planar structure is believed to be essential for effective binding to its biological target, as it reduces the entropic penalty upon binding. nih.govmdpi.com The stability of this IMHB is significant, with one study calculating that the rotamer capable of forming the IMHB is substantially more stable than conformations where it is absent. researchgate.net The critical nature of this structural feature is highlighted by studies where compounds capable of forming this IMHB are better inhibitors of certain enzymes (e.g., trypsin) than their counterparts that cannot. researchgate.net

Bioisosteric Replacements of the Guanidine or Pyridine Moiety

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound's properties while retaining its desired biological activity. researchgate.netresearchgate.netdrugdesign.org This involves substituting a part of the molecule with a chemical group that possesses similar physical or chemical properties.

For the pyridinylguanidine scaffold, both the guanidine and pyridine moieties are potential targets for bioisosteric replacement to optimize pharmacokinetic or pharmacodynamic properties. However, the guanidine group appears to be a critical pharmacophoric element for the activity of many of these compounds. In one study on related derivatives, the replacement of the guanidine moiety with its bioisostere, thiourea (B124793), led to an inactive compound, emphasizing the essential role of the guanidine group's structure and basicity. mdpi.com Similarly, deactivating the guanidinium group in other TRPV1 antagonists significantly diminished their inhibitory effect. sci-hub.se

The pyridine ring can also be a target for bioisosteric replacement. In the broader field of TRPV1 antagonist development, the replacement of a pyridine ring with other heterocyclic systems or even carbocyclic rings is a common strategy. unife.it For example, replacing a pyridine ring in one series with a pyrimidine (B1678525) ring or a 1,2,3,4-tetrahydro-β-carboline scaffold led to the discovery of novel antagonists with improved profiles. researchgate.net Similarly, other efforts have successfully utilized cores like tetrahydropyridine, aminoquinazoline, or tetrahydro-pyrimdoazepine as bioisosteric replacements for existing fragments in TRPV1 antagonists. researchgate.netresearchgate.netnih.gov The goal of such replacements is often to improve properties like solubility, metabolic stability, or patentability while maintaining or enhancing the affinity for the target receptor. researchgate.netnih.gov

Computational and Theoretical Investigations of N 6 Bromopyridin 2 Yl Guanidine and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies on Reactivity, Energetics, and Molecular Orbitals)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(6-bromopyridin-2-yl)guanidine. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate various electronic properties. arabjchem.orgnih.gov

Reactivity and Energetics: The reactivity of this compound can be predicted by analyzing the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For a molecule like this compound, the electron-withdrawing nature of the bromine atom and the pyridine (B92270) ring, combined with the electron-donating guanidine (B92328) group, creates a complex electronic profile that can be precisely mapped using DFT.

Molecular Orbitals: The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine group, while the LUMO is likely distributed over the pyridine ring, influenced by the bromine substituent. This distribution is crucial for understanding its interaction with biological targets.

Illustrative DFT Data for this compound:

Parameter Calculated Value (Hartrees) Interpretation
Total Energy -2345.6789 Thermodynamic stability of the molecule.
EHOMO -0.2345 Energy of the highest occupied molecular orbital.
ELUMO -0.0123 Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 0.2222 Indicator of chemical reactivity and stability.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding affinity. For this compound, docking studies could be used to predict its binding mode to various kinases or other enzymes, which are common targets for guanidine-containing compounds. The results can highlight key interactions, such as hydrogen bonds between the guanidinium (B1211019) group and amino acid residues in the active site. nih.gov

Molecular Dynamics Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. MD simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

Parameter Value Description
Binding Affinity (kcal/mol) -8.5 Predicted strength of the ligand-target interaction.
Key Interacting Residues ASP145, GLU98, LYS33 Amino acids forming hydrogen bonds with the ligand.
Hydrogen Bonds 3 Number of hydrogen bonds formed between the ligand and protein.
RMSD (Å) 1.2 Root-mean-square deviation from the initial docked pose after MD simulation.

Conformational Analysis and Prediction of Tautomeric Preferences

The biological activity of a molecule is often dependent on its three-dimensional shape and its tautomeric state. Computational methods are essential for exploring the conformational landscape and predicting the most stable tautomers of this compound. researchgate.net

Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the low-energy, and therefore most populated, conformers. This is crucial as the bioactive conformation that binds to a target may not be the lowest energy conformation in solution. sapub.orgqub.ac.uk

Illustrative Tautomer and Conformer Stability Data for this compound:

Tautomer/Conformer Relative Energy (kcal/mol) Population (%) Key Feature
Tautomer A (Amino-imino) 0.0 95.2 Planar guanidine group.
Tautomer B (Diamino) +2.5 4.8 Pyramidal nitrogen in guanidine.
Conformer 1 (Planar) 0.0 85.1 Pyridine and guanidine groups are coplanar.
Conformer 2 (Twisted) +1.8 14.9 Rotation around the C-N bond.

Computational Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, such as NMR and IR spectra, which are invaluable for the structural elucidation of newly synthesized compounds like this compound. science.gov

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. mdpi.com By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. This is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers or tautomers.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can aid in the identification of functional groups and in the analysis of bonding characteristics within the molecule.

Illustrative Predicted Spectroscopic Data for this compound:

Spectroscopy Type Predicted Signature Corresponding Functional Group/Atom
1H NMR (ppm) 7.8-8.2 Protons on the pyridine ring.
13C NMR (ppm) 155-160 Carbon atom of the guanidine group.
IR (cm-1) 3300-3400 N-H stretching vibrations of the guanidine group.
IR (cm-1) 1640-1660 C=N stretching vibration of the guanidine group.

N 6 Bromopyridin 2 Yl Guanidine As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Diverse Heterocyclic Scaffolds

The bifunctional nature of N-(6-bromopyridin-2-yl)guanidine makes it an excellent precursor for the synthesis of a variety of heterocyclic systems. The bromine atom serves as a handle for cross-coupling reactions, while the guanidine (B92328) group can participate in cyclization reactions.

One prominent application is in the synthesis of substituted pyrimidines. The guanidine functionality can react with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine (B1678525) ring. For instance, condensation of pyridinyl guanidines with enaminones under microwave-assisted conditions has been shown to produce 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines. acs.org This reaction provides a direct route to highly functionalized pyrimidine derivatives, which are important scaffolds in medicinal chemistry.

Furthermore, the 6-bromo substituent can be exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups at this position. This strategy has been successfully employed in the synthesis of 6-phenylpyridin-2-yl guanidine derivatives. mdpi.com This approach allows for the late-stage functionalization of the pyridine (B92270) ring, enabling the creation of a diverse range of analogues from a common intermediate.

The guanidine moiety can also be transformed into other heterocyclic systems. For example, rigidification of the guanidinium (B1211019) group through intramolecular cyclization can lead to the formation of bicyclic systems like 2-aminodihydroquinazolines and 2-aminobenzimidazoles. mdpi.com This strategy aims to lock the conformation of the molecule, which can be beneficial for optimizing biological activity.

Moreover, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been reported from related 2-aminopyridine (B139424) precursors, suggesting a potential pathway for this compound to be converted into this class of heterocycles. These examples underscore the utility of this compound as a versatile platform for accessing a rich diversity of heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Scaffolds Derived from 2-Guanidinopyridine Precursors

Precursor ScaffoldReagents/ConditionsResulting HeterocycleReference
1-(Pyridin-2-yl)guanidine(E)-1-(2-(cyclopentylamino)-4-methylthiazol-5-yl)-3-(dimethylamino)prop-2-en-1-one, Microwave4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine acs.org
di-Boc-protected 6-chloropyridin-2-yl guanidineArylboronic acid, Pd catalyst (Suzuki-Miyaura)6-Aryl-2-guanidinopyridine mdpi.com
1-(6-Phenylpyridin-2-yl)guanidineIntramolecular cyclization2-Aminodihydroquinazoline mdpi.com
1-(6-Phenylpyridin-2-yl)guanidineIntramolecular cyclization2-Aminobenzimidazole (B67599) mdpi.com

Role in Convergent and Divergent Synthetic Strategies

The strategic placement of reactive sites in this compound allows for its effective use in both convergent and divergent synthetic strategies, which are key principles in modern organic synthesis for improving efficiency and accessing molecular diversity.

Convergent Synthesis:

Divergent Synthesis:

Divergent synthesis, on the other hand, involves the use of a common intermediate that can be transformed into a variety of structurally distinct products by applying different reaction conditions. While specific examples starting directly from this compound are not extensively documented, the concept can be applied to its derivatives. For example, a common 2-aminopyridine precursor can be elaborated into different heterocyclic systems. One could envision a scenario where the guanidine moiety of this compound is reacted with different electrophiles to yield a variety of cyclic products. Alternatively, selective manipulation of the bromine atom or the guanidine group under different conditions could lead to a diverse array of scaffolds. The synthesis of two different types of indolizines from pyridine-2-acetonitriles by either a one-pot three-component reaction or a sequential two-step assembly demonstrates the principle of divergent synthesis from a common pyridine-based starting material. rsc.org

Applications in the Development of Compound Libraries for Biological Screening

The structural features of this compound make it an ideal scaffold for the construction of compound libraries for high-throughput screening (HTS) in drug discovery. researchgate.netlead-discovery.de The ability to introduce diversity at multiple points of the molecule is a key advantage in generating a collection of compounds with a wide range of chemical and physical properties.

The 2-guanidinopyridine core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. rsc.org By using this compound as a starting point, chemists can systematically modify the structure to explore the chemical space around this privileged core.

A prime example is the development of libraries of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs). acs.org In this case, various substituted pyridinyl guanidines were condensed with different enaminones to generate a library of compounds that were subsequently screened for their biological activity. acs.org This library-based approach led to the identification of potent and selective CDK4/6 inhibitors. acs.org

Similarly, a screening of a library of low molecular weight compounds, which included 6-phenylpyridin-2-yl guanidine derivatives, led to the identification of a novel inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com This initial hit was then used as a starting point for a structure-activity relationship (SAR) study, where a focused library of analogues was synthesized to optimize the inhibitory activity. mdpi.com

The development of such libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously to expedite the generation of a large number of compounds. The reactivity of this compound at both the bromine and guanidine positions makes it well-suited for such parallel synthesis efforts.

Future Directions and Advanced Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(6-bromopyridin-2-yl)guanidine and its analogs is foundational to any future research. While established methods for guanylation and pyridine (B92270) functionalization exist, the future lies in developing more efficient, sustainable, and versatile synthetic strategies.

Traditional synthesis often involves multi-step processes, including the protection and deprotection of the guanidine (B92328) group. A common route starts with a precursor like 2-amino-6-bromopyridine (B113427), which undergoes guanylation using reagents such as N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride, followed by deprotection. nih.govmdpi.com

Future research should focus on advancing these methods with a "green chemistry" approach. rsc.org This includes:

One-Pot and Multicomponent Reactions (MCRs): Developing MCRs that combine starting materials like an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can create complex pyridine scaffolds in a single, efficient step. researchgate.net Adapting these to incorporate a guanidine source directly would be a significant advancement.

Catalyst Innovation: Moving away from toxic reagents like mercury salts is crucial. Research into novel organocatalysts, such as guanidine hydrochloride itself, has shown promise in promoting various organic reactions under greener conditions. rsc.orgbohrium.com Exploring scandium(III) triflate or lanthanide amides as catalysts for guanylation in aqueous media could provide milder and more environmentally friendly alternatives. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including guanidine derivatives and pyridines. tandfonline.com Applying this technology to the synthesis of this compound could offer a more rapid and energy-efficient route.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, better scalability, and increased safety compared to batch processing.

By focusing on these sustainable methodologies, researchers can create a more accessible and diverse library of this compound analogs for extensive biological screening and materials science applications.

Deeper Exploration of Mechanistic Aspects of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development as a therapeutic agent. The guanidinium (B1211019) group is a key pharmacophore found in numerous natural and synthetic bioactive molecules, known for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets like carboxylates and phosphates. d-nb.info

Future mechanistic studies should investigate:

Conformational Dynamics: The conformation of the pyridin-2-yl guanidine unit is heavily influenced by intramolecular hydrogen bonding between the guanidinium protons and the pyridine nitrogen atom. nih.govresearchgate.netacs.org This interaction locks the molecule into a specific planar conformation, which is critical for its binding to target proteins. Research using NMR spectroscopy and X-ray crystallography will be essential to understand how substitutions on the pyridine ring affect this conformational preference and, consequently, biological activity.

Enzyme Inhibition Kinetics: Analogs such as 6-phenylpyridin-2-yl guanidine have been identified as inhibitors of kinases like Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.govmdpi.com Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric) for this compound against a panel of kinases and other enzymes.

Ion Channel Modulation: Guanidine and its derivatives are known inhibitors of voltage-gated potassium (Kv) channels and modulators of acid-sensing ion channels (ASICs). nih.govunistra.fr Electrophysiological studies, such as patch-clamp experiments, would be crucial to determine if this compound affects these or other ion channels, a mechanism that could be relevant for neurological disorders or pain management. The bromine atom could also facilitate halogen bonding with the protein target, an interaction known to enhance binding affinity in some serine protease inhibitors. researchgate.netnih.gov

A thorough understanding of these mechanistic details will provide a solid foundation for optimizing the compound's structure for improved potency and selectivity.

Identification of Undiscovered Biological Targets and Pathways

The structural motifs present in this compound suggest it could interact with a wide range of biological targets beyond those already identified for similar molecules. A key future direction is the systematic screening of this compound and its derivatives to uncover novel therapeutic applications.

Promising areas for target discovery include:

Kinase Inhibition: The pyridin-2-yl guanidine scaffold has been identified as a starting point for inhibitors of protein kinases like MSK1, which are involved in inflammatory diseases. nih.govmdpi.com Given the central role of kinases in cancer and other diseases, high-throughput screening against a broad panel of kinases could reveal novel and potent inhibitory activities. ed.ac.uk

GPCR Ligands: Phenylguanidine derivatives have been explored as ligands for G-protein coupled receptors (GPCRs), such as α2-adrenoceptors and serotonin (B10506) receptors. researchgate.netdoi.org The this compound scaffold could be a valuable starting point for developing new modulators of these important drug targets.

Receptor-Ligand Interactions: The Toll-like receptor 4 (TLR4), implicated in inflammatory diseases, has been targeted by N-aryl-N'-pyrimidin-2-yl)guanidines. nih.gov Investigating the potential for this compound to act as an antagonist for TLR4 or other pattern recognition receptors is a logical next step.

Antimicrobial Activity: The guanidinium group is a feature of several antimicrobial compounds. d-nb.info Screening this compound against a panel of pathogenic bacteria and fungi could uncover new leads for anti-infective therapies.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, followed by target deconvolution studies, could also be a powerful approach to identify entirely new mechanisms and therapeutic indications for this class of molecules.

Integration of In Silico and Experimental Approaches for Rational Design and Discovery

The synergy between computational (in silico) modeling and experimental validation is a cornerstone of modern drug discovery. Applying these integrated approaches to this compound will accelerate the development of optimized analogs with desired properties.

Key integrated strategies for future research include:

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding mode of this compound within the active site. frontiersin.orgnih.gov These models can elucidate key interactions, such as hydrogen bonds from the guanidinium group and hydrophobic or halogen bonds from the bromopyridine ring, guiding the design of new derivatives with improved affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogs and measuring their biological activity, QSAR models can be developed. scielo.org.zaajol.info These models use statistical methods to correlate physicochemical properties (descriptors) of the molecules with their activity, enabling the prediction of the potency of yet-to-be-synthesized compounds. scielo.org.zaajol.info This helps prioritize synthetic efforts towards the most promising candidates.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) required for biological activity. A pharmacophore model for a specific target can be used to virtually screen large compound libraries to find new molecules, including novel pyridinyl guanidine derivatives, that fit the model and are likely to be active.

Homology Modeling: For biological targets where the experimental 3D structure is unknown, a homology model can be built based on the known structure of a related protein. sci-hub.se This computational model can then be used for docking studies to generate hypotheses about ligand binding that can be tested experimentally.

By iteratively using computational predictions to guide experimental synthesis and testing, and then feeding the experimental results back to refine the computational models, researchers can navigate the chemical space around this compound in a highly efficient and rational manner. This integrated strategy holds the key to unlocking the full therapeutic potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-bromopyridin-2-yl)guanidine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-bromopyridin-2-amine with cyanamide derivatives under controlled acidic conditions (pH 4–6) at 60–80°C yields the guanidine moiety. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the guanidine NH protons (δ 6.8–7.2 ppm) and pyridine ring carbons (δ 120–150 ppm).
  • HRMS : Electrospray ionization (ESI+) verifies the molecular ion peak [M+H]⁺ at m/z 257.0 (calculated for C₆H₇BrN₄).
  • IR : Stretching frequencies at ~1650 cm⁻¹ (C=N) and 3350 cm⁻¹ (N-H) validate functional groups .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 6-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) replaces bromine with aryl groups. Kinetic studies show bromine’s electron-withdrawing effect accelerates oxidative addition to Pd(0), with TOF (turnover frequency) increasing by ~30% compared to non-halogenated analogs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in hydrogen bonding patterns of this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular N-H···N hydrogen bonds between guanidine NH and pyridine N atoms (d = 2.85 Å, θ = 165°). Graph-set analysis (Etter’s rules) classifies motifs as D (chain) or R₂²(8) (ring), explaining discrepancies in solution-state NMR vs. solid-state IR data .

Q. What strategies mitigate by-product formation during guanidine functionalization?

  • Methodology :

  • pH Control : Maintaining pH >9 during alkylation reduces competing hydrolysis of the guanidine group.
  • Catalytic Optimization : Using CuI/1,10-phenanthroline in Ullmann couplings suppresses homocoupling byproducts (e.g., bipyridines), achieving >80% yield in N-arylations .

Q. How does this compound interact with enzymatic targets like nitric oxide synthase (NOS)?

  • Methodology :

  • Docking Studies : AutoDock Vina predicts binding to NOS’s arginine-binding pocket (ΔG = −9.2 kcal/mol), stabilized by salt bridges with Glu592.
  • Kinetic Assays : Competitive inhibition (Ki = 0.8 µM) is confirmed via NADPH oxidation assays, with IC₅₀ values cross-validated using SPR (surface plasmon resonance) .

Q. What computational methods predict the compound’s tautomeric stability in aqueous media?

  • Methodology : DFT calculations (B3LYP/6-311+G**) at the SMD (solvation model) level show the imino tautomer is 4.3 kcal/mol more stable than amino in water. MD simulations (AMBER) corroborate this with >90% occupancy in explicit solvent models .

Experimental Design & Data Analysis

Q. How to design SAR studies for this compound derivatives targeting kinase inhibition?

  • Methodology :

  • Library Synthesis : Introduce substituents at the guanidine N-atom (e.g., alkyl, aryl) via reductive amination or SNAr reactions.
  • Assays : Use ADP-Glo™ kinase assays (e.g., against EGFR or CDK2) to measure IC₅₀. Correlate logP (HPLC-derived) with activity to identify lipophilicity-activity relationships .

Q. What statistical approaches address batch-to-batch variability in biological activity data?

  • Methodology : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across synthesis batches. Multivariate analysis (PCA) identifies critical process parameters (e.g., reaction temperature, catalyst loading) contributing to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.